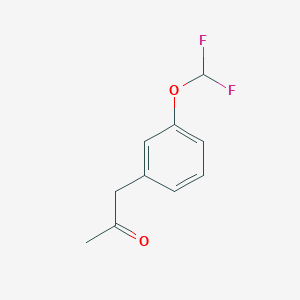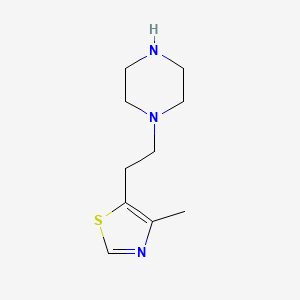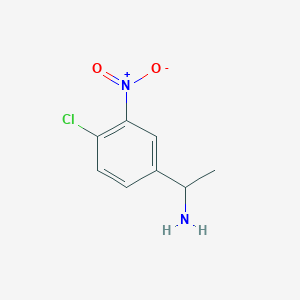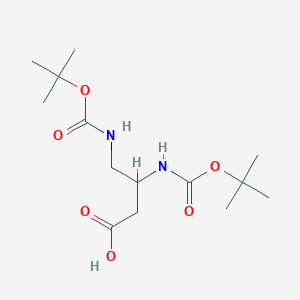
(R)-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which can include nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of readily accessible starting materials and catalysts that facilitate the formation of the imidazole ring and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse imidazole derivatives .
Scientific Research Applications
®-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Imidazole derivatives are known for their pharmacological properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity, receptor signaling, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Metronidazole: An antimicrobial agent with a nitroimidazole structure, used to treat infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to reduce stomach acid.
Uniqueness
®-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)5(2-8)6-3-9-4-10-6/h3-5H,2,8H2,1H3,(H,9,10) |
InChI Key |
ROBRYVWEQDOFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)C1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride](/img/structure/B13537576.png)









![3-[4-(tert-Butyl)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13537638.png)
